

physicochemical properties of 3-(5-Methyl-2-furyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde

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An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, characterization, and applications of 3-(5-Methyl-2-furyl)benzaldehyde. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

3-(5-Methyl-2-furyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde moiety substituted with a 5-methylfuran ring at the 3-position. This unique combination of aromatic and heterocyclic structures imparts specific chemical characteristics relevant to its application in various fields.^[1] Its stability and compatibility with numerous solvents make it a versatile intermediate in both laboratory and industrial settings.^[1]

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

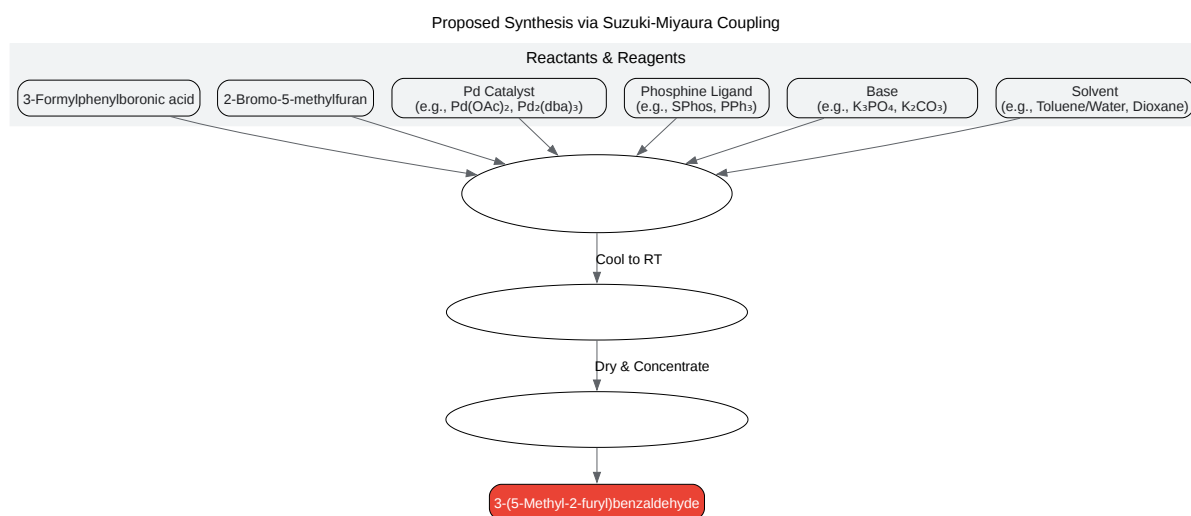
Property	Value	Source
CAS Number	400745-03-1	[1][2][3]
Molecular Formula	C ₁₂ H ₁₀ O ₂	[1][2][4]
Molecular Weight	186.21 g/mol	[2][3][4]
Appearance	Light yellow solid	[1]
Purity	≥ 95% (NMR)	[1]
Boiling Point	302.6 ± 30.0 °C (Predicted)	[5]
Density	1.125 ± 0.06 g/cm ³ (Predicted)	[5]
Storage Conditions	Store at 0-8°C	[1]
InChI Key	GYXOZCFCYNADKN-UHFFFAOYSA-N	[2][3]
SMILES String	<chem>Cc1ccc(o1)-c2cccc(C=O)c2</chem>	[3]

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for **3-(5-Methyl-2-furyl)benzaldehyde** are not readily available in the literature, a plausible and widely used method for its construction is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between aryl groups.[6]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would involve the palladium-catalyzed reaction between 3-formylphenylboronic acid and 2-bromo-5-methylfuran. The general mechanism for this transformation involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[7][8]



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Caption: General workflow for the proposed synthesis of the title compound.

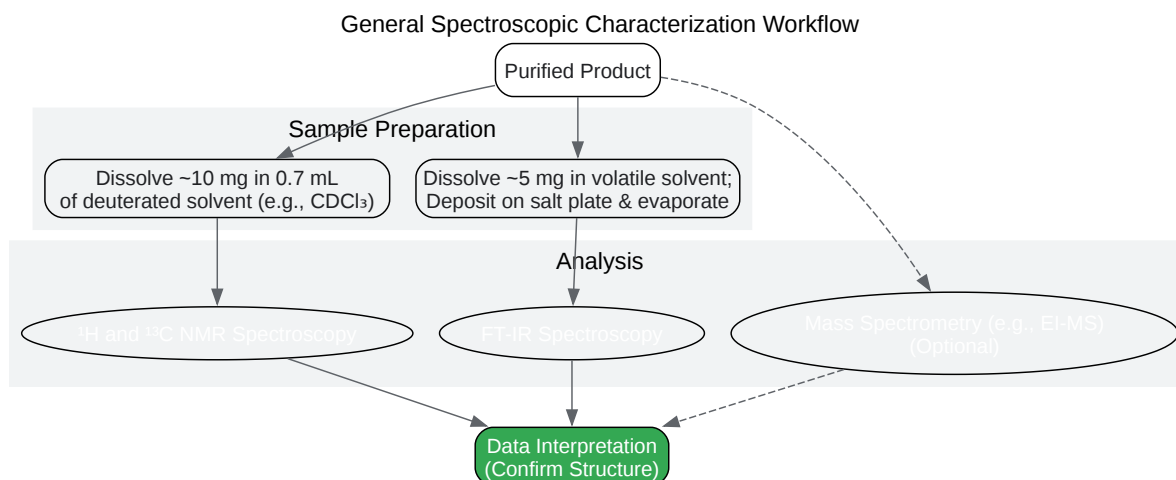
General Experimental Protocol for Synthesis

The following is a general procedure based on standard Suzuki-Miyaura coupling protocols.^[3]
^[9]

- **Reaction Setup:** To an oven-dried Schlenk tube, add 3-formylphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).^[3] The vessel is sealed with a septum, evacuated, and backfilled with an inert gas like nitrogen or argon (repeated three times).
- **Addition of Reactants:** 2-Bromo-5-methylfuran (1.0 equiv) is added, followed by degassed solvents (e.g., a mixture of toluene and water).^[3]
- **Reaction Execution:** The reaction mixture is heated in a preheated oil bath (e.g., at 100 °C) and stirred vigorously for 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).^[3]
- **Work-up:** After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.^[3]
- **Purification:** The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **3-(5-Methyl-2-furyl)benzaldehyde**.^[3]

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.



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Caption: Workflow for the structural analysis of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: A sample of 5-20 mg is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[4][10] The spectrometer is locked onto the deuterium signal, and the magnetic field is shimmed to ensure homogeneity before data acquisition.[4]
- Expected ^1H NMR Signals: The spectrum would show characteristic signals for the aldehydic proton (highly deshielded, ~9-10 ppm), aromatic protons on the benzene ring (in the 7-8 ppm region), furan protons (~6-7 ppm), and the methyl group protons (a singlet around 2.3 ppm). [11]
- Expected ^{13}C NMR Signals: The spectrum would display a signal for the carbonyl carbon (~190 ppm), along with distinct signals for the aromatic and furan carbons in the 110-160

ppm range, and a signal for the methyl carbon (~14 ppm).[12]

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Protocol:** For a solid sample, a thin film can be prepared by dissolving a small amount (5-10 mg) in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt (NaCl or KBr) plate, and allowing the solvent to evaporate.[1][2] The plate is then placed in the spectrometer for analysis.
- **Expected Absorption Bands:** The IR spectrum would be dominated by a strong C=O stretching band for the aldehyde group, typically appearing around 1700-1715 cm^{-1} . [11] Characteristic C-H stretching bands for the aldehyde proton may appear as a pair of weak bands around 2720 and 2820 cm^{-1} . [11] Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm^{-1} region.

Applications and Biological Context

Potential Applications

3-(5-Methyl-2-furyl)benzaldehyde is a versatile intermediate with applications in several industries:[1]

- **Flavor and Fragrance:** The furan moiety contributes to a distinctive aroma, making it valuable in the formulation of unique flavor profiles and fragrances for perfumes and food products.[1]
- **Pharmaceutical Development:** It serves as a key building block in organic synthesis for the creation of more complex molecules, positioning it as an important intermediate in the development of new pharmaceutical compounds.[1]
- **Materials Science:** The compound's unique chemical properties are being explored for its potential in developing new polymers and coatings.[1]

Biological and Medicinal Context of Furan Derivatives

The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[9] Furan derivatives have been reported to exhibit a wide spectrum of biological activities, including:

- Antimicrobial (antibacterial, antifungal)[8][13]
- Antiviral[9]
- Anti-inflammatory[13]
- Anticancer[9]
- Antioxidant[13]

The biological activity of furan-containing molecules can be significantly altered by slight modifications to the substitution pattern. The inclusion of a furan ring can enhance a drug candidate's metabolic stability, bioavailability, and receptor-binding interactions.[9] While these activities are broadly associated with the furan class, specific biological studies on **3-(5-Methyl-2-furyl)benzaldehyde** are not extensively documented in public literature.

Safety and Handling

Based on available safety information, **3-(5-Methyl-2-furyl)benzaldehyde** should be handled with care.

- GHS Pictogram: GHS07 (Exclamation Mark)[3]
- Signal Word: Warning[3]
- Hazard Statement: H302 - Harmful if swallowed.[3]
- Storage Class: 11 - Combustible Solids[3]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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